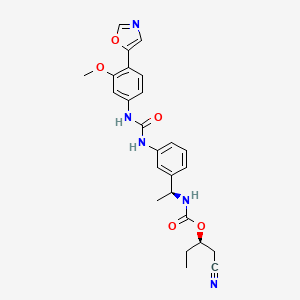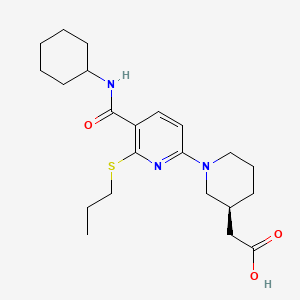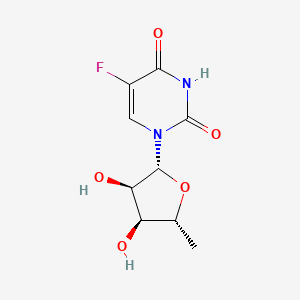
Ledoxantrone
Vue d'ensemble
Description
La sédoxantrone est un antibiotique antinéoplasique de type anthrapyrazole possédant une activité antinéoplasique potentielle. Elle est connue pour sa capacité à s'intercaler dans l'ADN et à interagir avec la topoisomérase II, inhibant ainsi la réplication et la réparation de l'ADN, ainsi que la synthèse de l'ARN et des protéines . Ce composé a montré des promesses dans le traitement du cancer de la prostate résistant aux hormones .
Méthodes De Préparation
La synthèse de la sédoxantrone implique plusieurs étapes clés :
Condensation : Le processus commence par la condensation du 3-méthoxybenzènethiol avec l'acide 2,6-dichloro-3-nitrobenzoïque pour produire de l'acide (arylthio)benzoïque.
Cyclisation : La cyclisation intramoléculaire de l'acide (arylthio)benzoïque est réalisée à l'aide d'anhydride trifluoroacétique dans l'acide trifluoroacétique pour former de la thioxanthénone.
Réduction et alkylation : Le groupe nitro de la thioxanthénone est réduit par l'hydrogène en présence de palladium sur carbone pour donner une amine, qui est ensuite alkylée avec de la 2-bromoéthylamine pour produire le dérivé éthylènediamine.
Clivage : La dernière étape consiste à cliver le groupe méthoxyéther à l'aide de tribromure de bore.
Analyse Des Réactions Chimiques
La sédoxantrone subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le groupe nitro dans sa structure peut être réduit en amine.
Substitution : Des réactions d'alkylation peuvent être effectuées sur les groupes amine pour introduire différents substituants.
Les réactifs couramment utilisés dans ces réactions comprennent l'anhydride trifluoroacétique, l'hydrogène avec du palladium sur carbone et le tribromure de bore. Les principaux produits formés à partir de ces réactions sont la thioxanthénone et ses dérivés .
Applications de recherche scientifique
La sédoxantrone a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier l'intercalation de l'ADN et l'inhibition de la topoisomérase II.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de la réplication et de la réparation de l'ADN.
Mécanisme d'action
La sédoxantrone exerce ses effets en s'intercalant dans l'ADN et en inhibant la topoisomérase II. Cette inhibition empêche la relaxation de l'ADN superenroulé, bloquant ainsi la réplication et la transcription de l'ADN. Le composé interfère également avec la synthèse de l'ARN et des protéines, conduisant à la mort cellulaire . Les principales cibles moléculaires sont l'ADN et la topoisomérase II .
Applications De Recherche Scientifique
Sedoxantrone has several scientific research applications:
Chemistry: It is used as a model compound for studying DNA intercalation and topoisomerase II inhibition.
Biology: Researchers use it to investigate the mechanisms of DNA replication and repair.
Medicine: It has shown potential in treating hormone-resistant prostate cancer and other neoplasms.
Mécanisme D'action
Sedoxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also interferes with RNA and protein synthesis, leading to cell death . The primary molecular targets are DNA and topoisomerase II .
Comparaison Avec Des Composés Similaires
La sédoxantrone est similaire à d'autres composés anthrapyrazole tels que la mitoxantrone. elle a des propriétés uniques qui la rendent différente :
Des composés similaires comprennent la mitoxantrone, la doxorubicine et d'autres dérivés anthrapyrazole .
Propriétés
IUPAC Name |
10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFHFBXRWAZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921068 | |
| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-05-9 | |
| Record name | Ledoxantrone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113457059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEDOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBT2JRJ5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)



![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
